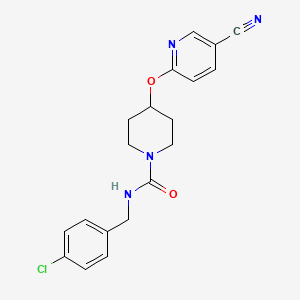

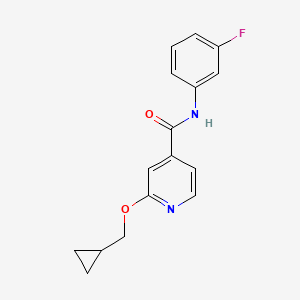

N-(4-chlorobenzyl)-4-((5-cyanopyridin-2-yl)oxy)piperidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(4-chlorobenzyl)-4-((5-cyanopyridin-2-yl)oxy)piperidine-1-carboxamide" is a chemical entity that appears to be related to a class of compounds known as piperidine benzamides. These compounds have been studied for their potential as CCR5 antagonists, which are of interest in the field of medicinal chemistry due to their relevance in treating conditions like HIV infection and other diseases involving the CCR5 receptor .

Synthesis Analysis

The synthesis of related piperidine benzamide compounds involves multiple steps, starting with the preparation of intermediates such as 4-bromo-2-(bromomethyl)-1-[(4-chlorobenzyl)oxy]benzene through elimination, reduction, and bromination reactions using 1-chloro-4-(chloromethyl)benzene and 5-bromo-2-hydroxybenzaldehyde . Subsequent steps include the preparation of N-ethyl or N-allyl piperidine benzamides from piperidin-4-one, followed by further reactions to yield the final CCR5 antagonist compounds . The synthesis process is characterized by techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm the structure of the synthesized compounds .

Molecular Structure Analysis

The molecular structure of piperidine benzamide derivatives is characterized using nuclear magnetic resonance (1H NMR, 13C NMR) and mass spectrometry (MS). These techniques provide detailed information about the chemical environment of the atoms within the molecule and the molecular weight, respectively . The structural characterization is crucial for confirming the identity of the synthesized compounds and for further studies on their biological activity.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperidine benzamide derivatives are designed to introduce specific functional groups that are essential for the antagonistic activity against the CCR5 receptor. The elimination, reduction, and bromination reactions are key steps in constructing the intermediate compounds, which are then further modified to produce the final active molecules . The reactivity of these compounds can be influenced by the substituents on the piperidine ring and the benzamide moiety.

Physical and Chemical Properties Analysis

While the provided papers do not give explicit details on the physical and chemical properties of "N-(4-chlorobenzyl)-4-((5-cyanopyridin-2-yl)oxy)piperidine-1-carboxamide," we can infer that similar compounds exhibit certain bioactivities, such as CCR5 antagonism, which is significant in the context of therapeutic applications . The physical properties such as solubility, melting point, and stability would be determined by the functional groups present in the molecule. The chemical properties, including reactivity and interaction with biological targets, are influenced by the molecular structure, which is carefully analyzed using NMR and MS techniques .

Scientific Research Applications

Chemical Synthesis and Characterization

N-(4-chlorobenzyl)-4-((5-cyanopyridin-2-yl)oxy)piperidine-1-carboxamide and related compounds are explored primarily in the context of chemical synthesis and characterization. One study involves the synthesis of a similar compound, N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide, which is a non-peptide CCR5 antagonist. The product's structure was characterized using techniques like NMR and MS (Bi, 2014).

Biological Activity

Some research focuses on the biological activity of related compounds. For example, a study conducted by Cheng De-ju (2015) synthesized a novel non-peptide CCR5 antagonist, which exhibited certain bioactivities, and was characterized using NMR, IR, and MS techniques. This highlights the potential pharmacological applications of such compounds (Cheng De-ju, 2015).

Applications in Drug Development

Further exploration includes the development of new drugs targeting specific receptors. For instance, (R)-N-(3-(7-Methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)piperazine-1-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide, a potent CGRP receptor antagonist, was synthesized and analyzed, demonstrating potential in drug development (Cann et al., 2012).

Tubulin Inhibition and Antiproliferative Effects

M. Krasavin and colleagues (2014) discovered a new chemical class of antiproliferative agents, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, which act as tubulin inhibitors. These findings are important for understanding the compound's mechanism of action in cellular processes (Krasavin et al., 2014).

Imaging Applications

For imaging applications, PET imaging of microglia by targeting macrophage colony-stimulating factor 1 receptor (CSF1R) uses a related compound, demonstrating its potential in noninvasive imaging techniques in neuropsychiatric disorders (Horti et al., 2019).

properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-4-(5-cyanopyridin-2-yl)oxypiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN4O2/c20-16-4-1-14(2-5-16)12-23-19(25)24-9-7-17(8-10-24)26-18-6-3-15(11-21)13-22-18/h1-6,13,17H,7-10,12H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPYBTGARIREMIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=C(C=C2)C#N)C(=O)NCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorobenzyl)-4-((5-cyanopyridin-2-yl)oxy)piperidine-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-{[(2Z)-3-carbamoyl-8-methoxy-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B3010594.png)

![N-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B3010599.png)

![N-[(4-benzylmorpholin-2-yl)methyl]-2-chloroacetamide](/img/structure/B3010600.png)

![2,5-dichloro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B3010604.png)

![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxylate](/img/structure/B3010606.png)

![4-isobutyl-1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3010607.png)

![methyl 3-(N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B3010612.png)

![3-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-4-methyl-N-(2-(3-methylthiophen-2-yl)ethyl)benzamide](/img/structure/B3010614.png)